molecular formula C15H18F6N2O6 B6286701 N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) CAS No. 2451065-67-9

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)

Cat. No.: B6286701
CAS No.: 2451065-67-9
M. Wt: 436.30 g/mol
InChI Key: YMHUEIAHVSDMDK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethyl group, a benzyl group, and glycine, all of which are complexed with bis(trifluoroacetate). The trifluoroacetate groups enhance the compound’s stability and solubility, making it useful in a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) typically involves the reaction of N-benzylglycine with 2-aminoethanol in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: N-benzylglycine, 2-aminoethanol, and trifluoroacetic acid.

    Conditions: The reaction is usually conducted at room temperature with continuous stirring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the reactants under controlled conditions.

    Automation: Automated systems ensure precise control over reaction parameters such as temperature, pH, and mixing speed.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and benzyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with modified amino or benzyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) involves its interaction with molecular targets and pathways within biological systems. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.

    Modulate Receptors: Affect receptor function by binding to receptor sites.

    Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) can be compared with similar compounds such as:

    N-(2-Aminoethyl)rhodamine 6G-amide Bis(trifluoroacetate): Similar in structure but with different functional groups, leading to varied applications.

    Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups, offering different reactivity and uses.

    Schiff Bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Modified with Schiff bases, providing unique properties for specific applications.

These comparisons highlight the uniqueness of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

2-[2-aminoethyl(benzyl)amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHUEIAHVSDMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F6N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2451065-67-9
Record name N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)
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